N-Fmoc-4-methoxy-DL-tryptophan

Catalog No.
S8111806
CAS No.
M.F
C27H24N2O5
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-4-methoxy-DL-tryptophan

Product Name

N-Fmoc-4-methoxy-DL-tryptophan

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31)

InChI Key

MRSDXBIBJWXMPH-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

N-Fmoc-4-methoxy-DL-tryptophan is a derivative of tryptophan, an essential amino acid known for its role in protein synthesis and as a precursor to serotonin. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for the selective modification of the amino acid's functional groups. The presence of a methoxy group at the 4-position of the indole ring enhances its solubility and may influence its biological activity. Its molecular formula is C27H24N2O5C_{27}H_{24}N_{2}O_{5}, with a molecular weight of approximately 456.49 g/mol .

Typical of amino acids, particularly in peptide synthesis. The Fmoc group can be removed under basic conditions, usually with piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene, leading to the formation of free tryptophan . Additionally, side reactions such as oxidation of the indole ring or alkylation can occur during synthesis, which may affect yield and purity .

Tryptophan derivatives are known to exhibit a range of biological activities, including roles in neurotransmission and modulation of mood through serotonin pathways. N-Fmoc-4-methoxy-DL-tryptophan may also possess antioxidant properties due to its indole structure, which can scavenge free radicals . Its unique methoxy substitution could enhance interactions with biological targets, potentially influencing receptor binding and activity.

The synthesis of N-Fmoc-4-methoxy-DL-tryptophan typically involves solid-phase peptide synthesis techniques. The process includes:

  • Protection: The amino group is protected using the Fmoc group.
  • Coupling: The protected amino acid is coupled to a resin-bound peptide chain.
  • Deprotection: The Fmoc group is removed to allow for further coupling.
  • Cleavage: Once the desired peptide sequence is achieved, the peptide is cleaved from the resin and purified.

Various protecting groups can be employed to ensure selective reactions during synthesis, minimizing side products .

N-Fmoc-4-methoxy-DL-tryptophan is primarily used in peptide synthesis for research and pharmaceutical applications. It serves as a building block for peptides that may have therapeutic properties, including neuroactive peptides that influence mood and cognitive functions. Additionally, it can be utilized in studies exploring protein structure and function due to its unique substituents that may affect folding and stability .

Studies involving N-Fmoc-4-methoxy-DL-tryptophan often focus on its interactions with various receptors and enzymes. Its methoxy group may enhance hydrophobic interactions with target proteins, potentially increasing binding affinity compared to unsubstituted tryptophan derivatives. Research has indicated that modifications at the indole ring can significantly alter pharmacological profiles, making this compound a candidate for further exploration in drug design .

Several compounds share structural similarities with N-Fmoc-4-methoxy-DL-tryptophan. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-Fmoc-L-TryptophanStandard tryptophan structure with Fmoc protectionCommonly used in peptide synthesis without substitutions
N-Fmoc-5-Methoxy-L-TryptophanMethoxy group at the 5-positionDifferent position affects solubility and activity
N-Fmoc-4-Aza-L-TryptophanAzole substitution at the 4-positionAlters electronic properties and biological effects
N-Fmoc-D-TryptophanD-enantiomer formProvides insight into stereochemical effects on activity

N-Fmoc-4-methoxy-DL-tryptophan stands out due to its specific methoxy substitution at the 4-position, which may enhance its solubility and influence its biological interactions compared to other derivatives .

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

456.16852187 g/mol

Monoisotopic Mass

456.16852187 g/mol

Heavy Atom Count

34

Dates

Last modified: 01-05-2024

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